(4-Fluoro-6-methoxypyridin-2-YL)acetic acid
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Overview
Description
Preparation Methods
The synthesis of (4-Fluoro-6-methoxypyridin-2-YL)acetic acid involves several steps, typically starting with the fluorination of pyridine derivatives. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction conditions often involve the use of solvents like acetonitrile or dichloromethane and may require catalysts such as palladium or copper complexes to facilitate the reaction .
Chemical Reactions Analysis
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran (THF), and catalysts such as palladium or nickel complexes. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of substituted pyridine derivatives.
Scientific Research Applications
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism by which (4-Fluoro-6-methoxypyridin-2-YL)acetic acid exerts its effects involves interactions with various molecular targets. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(4-Fluoro-6-methoxypyridin-2-YL)acetic acid can be compared with other fluorinated pyridine derivatives such as:
2,2-Difluoro-2-(6-methoxypyridin-3-yl)acetic acid: This compound has similar structural features but with additional fluorine atoms, which may alter its reactivity and biological activity.
4-Fluoropyridine-2-carboxylic acid: Another fluorinated pyridine derivative with different substitution patterns, leading to variations in chemical and biological properties.
Properties
Molecular Formula |
C8H8FNO3 |
---|---|
Molecular Weight |
185.15 g/mol |
IUPAC Name |
2-(4-fluoro-6-methoxypyridin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO3/c1-13-7-3-5(9)2-6(10-7)4-8(11)12/h2-3H,4H2,1H3,(H,11,12) |
InChI Key |
NYRAKKLTVFQLQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)CC(=O)O)F |
Origin of Product |
United States |
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